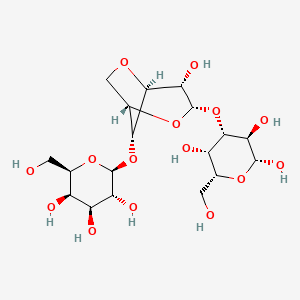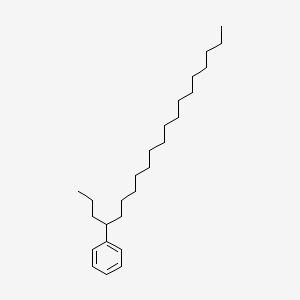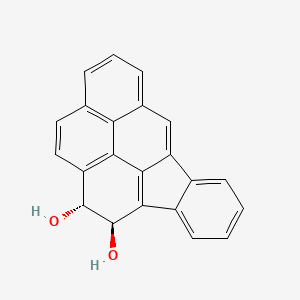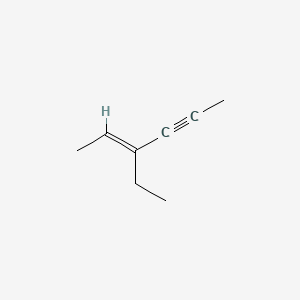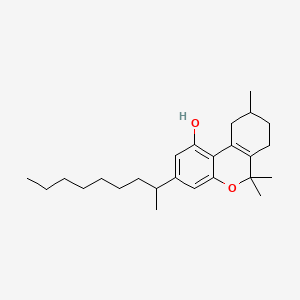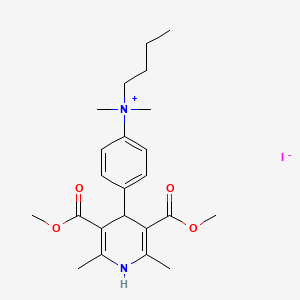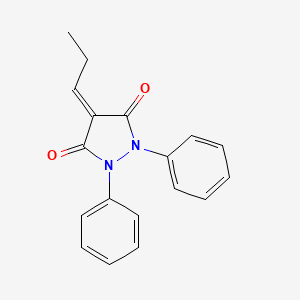
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione is an organic compound with the molecular formula C18H16N2O2 It is a derivative of pyrazolidinedione, characterized by the presence of two phenyl groups and a propylidene group attached to the pyrazolidinedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione can be synthesized through the reaction of 1,2-diphenylhydrazine with diethyl allylmalonate in the presence of sodium. The reaction typically involves heating the reactants under reflux conditions, followed by recrystallization from absolute ethanol to obtain the pure product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The phenyl and propylidene groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Some derivatives of pyrazolidinedione are investigated for their anti-inflammatory and analgesic properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione involves its interaction with specific molecular targets and pathways. The compound can act as an acceptor in various chemical reactions, influencing the electronic structure of the molecules it interacts with. This property is utilized in the design of dyes and other functional materials .
Comparación Con Compuestos Similares
Similar Compounds
4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione: Similar in structure but with a butyl group instead of a propylidene group.
4-Allyl-1,2-diphenyl-3,5-pyrazolidinedione: Contains an allyl group instead of a propylidene group.
Uniqueness
1,2-Diphenyl-4-propylidene-3,5-pyrazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
2810-68-6 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
1,2-diphenyl-4-propylidenepyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H16N2O2/c1-2-9-16-17(21)19(14-10-5-3-6-11-14)20(18(16)22)15-12-7-4-8-13-15/h3-13H,2H2,1H3 |
Clave InChI |
UORSDKIDYPKOBA-UHFFFAOYSA-N |
SMILES canónico |
CCC=C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


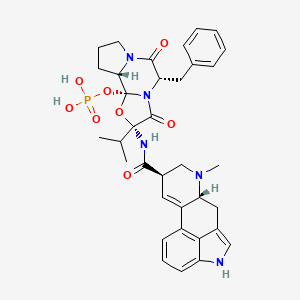
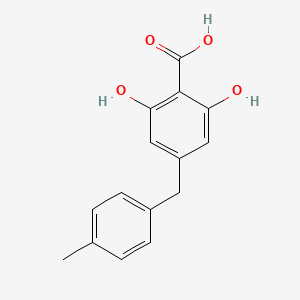
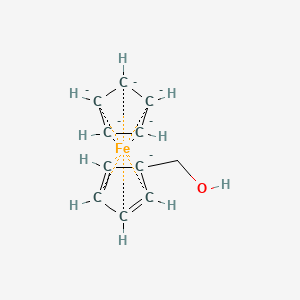
![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)

